L-371,257, chemically named 1-[1-[4-(1-acetylpiperidin-4-yl)oxy-2-methoxybenzoyl]piperidin-4-yl]-4H-3,1-benzoxazin-2-one, is a non-peptide antagonist of the oxytocin receptor (OTR) [, , , ]. This classification means that it binds to the OTR and blocks the actions of oxytocin, a neuropeptide involved in a variety of physiological and behavioral processes [, , , , ]. Due to its high selectivity and potency for OTR, L-371,257 has become a valuable tool in scientific research for investigating the role of oxytocin in various biological systems [, , , ].
L-371,257 was developed as one of the first non-peptide antagonists targeting the oxytocin receptor. It exhibits a high selectivity profile, with over 800-fold selectivity for the oxytocin receptor compared to related vasopressin receptors. The compound is classified under oxytocin receptor antagonists and is utilized in various research contexts to explore the physiological roles of oxytocin and its potential therapeutic applications .
The synthesis of L-371,257 involves several steps that typically include the formation of key intermediates through organic reactions. While specific proprietary methods may not be publicly disclosed in detail, general synthetic approaches for similar compounds often include:
The molecular formula of L-371,257 is , with a molar mass of approximately 507.587 g/mol. The compound's structure features a complex arrangement that includes:
The three-dimensional structure can be modeled using software tools that visualize molecular interactions, which can provide insights into binding mechanisms and potential modifications for improved efficacy .
L-371,257 participates in various chemical reactions primarily related to its interaction with biological targets:
L-371,257 functions primarily as an antagonist at the oxytocin receptor. Its mechanism involves:
This selectivity makes it particularly useful in clinical settings where modulation of peripheral oxytocin activity is desired without affecting central nervous system functions.
L-371,257 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate dosages and administration routes in experimental settings.
L-371,257 has several scientific applications:
Discovered in the mid-1990s by Merck Research Laboratories, L-371,257 (1-[4-[(1-Acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]-4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine) represented a quantum leap in neuroendocrine pharmacology. As the first generation of orally bioavailable, non-peptide oxytocin receptor (OTR) antagonists, it achieved >800-fold selectivity for human OTR over vasopressin receptors (V1a and V2) – an unprecedented pharmacological profile at the time [1] [2]. This breakthrough emerged from high-throughput screening of chemical libraries followed by systematic medicinal chemistry optimization. Its pA₂ value of 8.44 against oxytocin-induced uterine contractions in rats demonstrated exceptional functional antagonism, establishing a new benchmark for nonpeptide OTR ligands [1] [5]. The compound’s identification marked a pivotal transition from peptide-based therapeutics to small-molecule modulators of neurohypophyseal receptors.
Prior to L-371,257, OTR antagonists were peptide derivatives like atosiban, which suffered from poor oral bioavailability (<<5%), rapid enzymatic degradation, and promiscuous activity at vasopressin receptors [3] [4]. The paradigm shift to nonpeptide scaffolds addressed three critical limitations:
L-371,257’s benzoxazinone-piperidine scaffold (molecular formula C₂₈H₃₃N₃O₆; MW 507.59 g/mol) provided rigid hydrophobic domains that mimicked key peptide pharmacophores while conferring resistance to metabolic degradation. Crucially, its design exploited subtle differences in the orthosteric binding pockets between OTR and vasopressin receptors, particularly residues in transmembrane helices 1, 3, and 7 that differentially accommodate the methoxybenzoyl and benzoxazinone moieties [1] [9]. This structural insight enabled unprecedented receptor subtype discrimination.
Following L-371,257’s discovery, extensive structure-activity relationship (SAR) studies identified critical modifications enhancing its pharmacological profile:
Table 1: Key Structural Optimizations in L-371,257 Analogs
Modification Site | Prototype Structure | Optimized Analog | Pharmacological Impact |
---|---|---|---|
N-terminus | N-acetyl-piperidine | 1-R-(Pyridyl)ethyl ether (L-372,662) | ↑ Oral bioavailability (dog: 42% → 67%) |
Benzoxazinone ring | Unsubstituted | 7-Fluoro substitution (Compound 5e) | ↓ Metabolic clearance (t₁/₂ +300%) |
Central linker | Benzoyl-piperidine | Benzofuran-pyridone (Compound 4c) | ↑ hOTR binding (Ki 19nM → 2nM) |
Solubilizing groups | None | Morpholine (Compound 4g) | ↑ Water solubility (10x) but ↓ bioavailability |
The strategic replacement of the N-acetylpiperidine terminus with 1-R-(pyridyl)ethyl ether moieties markedly improved metabolic stability while maintaining sub-nanomolar OTR affinity [2] [6]. Benzoxazinone fluorination (e.g., 5e) reduced cytochrome P450-mediated oxidation, extending plasma half-life. However, attempts to enhance aqueous solubility via polar groups (e.g., morpholine in 4g) paradoxically decreased bioavailability due to increased plasma protein binding – a critical lesson in balancing lipophilicity and free drug fraction [6]. The discovery that logD >3.5 correlated with improved rat bioavailability guided subsequent designs, though this increased hydrophobic character exacerbated plasma protein binding (>99% for 4c), limiting in vivo efficacy despite excellent in vitro potency [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7